molecular formula C10H18NO4- B14496720 (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate CAS No. 64764-17-6

(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate

Cat. No.: B14496720
CAS No.: 64764-17-6
M. Wt: 216.25 g/mol
InChI Key: IYOOJCUQVBAZIT-QMMMGPOBSA-M
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Description

(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hexyloxy group, and a keto group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-oxobutanoic acid and hexanol.

    Esterification: The carboxylic acid group of 3-amino-4-oxobutanoic acid is esterified with hexanol in the presence of a strong acid catalyst like sulfuric acid to form the hexyloxy ester.

    Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-butoxy-3-(hexyloxy)butane-2,3-diol
  • Hydroxamic acid derivatives

Uniqueness

(3S)-3-Amino-4-(hexyloxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

64764-17-6

Molecular Formula

C10H18NO4-

Molecular Weight

216.25 g/mol

IUPAC Name

(3S)-3-amino-4-hexoxy-4-oxobutanoate

InChI

InChI=1S/C10H19NO4/c1-2-3-4-5-6-15-10(14)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)/p-1/t8-/m0/s1

InChI Key

IYOOJCUQVBAZIT-QMMMGPOBSA-M

Isomeric SMILES

CCCCCCOC(=O)[C@H](CC(=O)[O-])N

Canonical SMILES

CCCCCCOC(=O)C(CC(=O)[O-])N

Origin of Product

United States

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